molecular formula C12H23Cl2NO B13996867 2,2-Dichloro-n,n-dipentylacetamide CAS No. 5439-40-7

2,2-Dichloro-n,n-dipentylacetamide

Cat. No.: B13996867
CAS No.: 5439-40-7
M. Wt: 268.22 g/mol
InChI Key: GNTUWTVWBOKJHO-UHFFFAOYSA-N
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Description

2,2-Dichloro-n,n-dipentylacetamide is an organic compound with the molecular formula C12H23Cl2NO. This compound is characterized by the presence of two chlorine atoms and a dipentylacetamide group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-n,n-dipentylacetamide typically involves the reaction of dichloroacetyl chloride with dipentylamine. The reaction is carried out in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane. The reaction temperature is maintained between 0 to 5°C to ensure the stability of the intermediate products.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-n,n-dipentylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted acetamides.

    Oxidation Reactions: Products include oxidized derivatives of the original compound.

    Reduction Reactions: Products include reduced forms of the compound with fewer chlorine atoms.

Scientific Research Applications

2,2-Dichloro-n,n-dipentylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-n,n-dipentylacetamide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes.

Comparison with Similar Compounds

  • 2,2-Dichloro-n,n-diethylacetamide
  • 2,2-Dichloro-n,n-dimethylacetamide

Comparison: 2,2-Dichloro-n,n-dipentylacetamide is unique due to its longer alkyl chain compared to similar compounds like 2,2-Dichloro-n,n-diethylacetamide and 2,2-Dichloro-n,n-dimethylacetamide. This structural difference can lead to variations in chemical reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

5439-40-7

Molecular Formula

C12H23Cl2NO

Molecular Weight

268.22 g/mol

IUPAC Name

2,2-dichloro-N,N-dipentylacetamide

InChI

InChI=1S/C12H23Cl2NO/c1-3-5-7-9-15(10-8-6-4-2)12(16)11(13)14/h11H,3-10H2,1-2H3

InChI Key

GNTUWTVWBOKJHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(Cl)Cl

Origin of Product

United States

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